molecular formula C18H22N2O3 B13751294 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide CAS No. 57133-25-2

3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide

Cat. No.: B13751294
CAS No.: 57133-25-2
M. Wt: 314.4 g/mol
InChI Key: QOZVTDMGRXVAPM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the naphthalene derivative with an amine, followed by acylation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide
  • 3-Hydroxy-2-[3-(morpholino)propyl]naphthalene-1-carboxamide

Uniqueness

3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, morpholine ring, and carboxamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

57133-25-2

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

3-hydroxy-2-(3-morpholin-4-ylpropyl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H22N2O3/c19-18(22)17-14-5-2-1-4-13(14)12-16(21)15(17)6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,21H,3,6-11H2,(H2,19,22)

InChI Key

QOZVTDMGRXVAPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=C(C3=CC=CC=C3C=C2O)C(=O)N

Origin of Product

United States

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